molecular formula C22H27N5O5S3 B2658420 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide CAS No. 899351-50-9

4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2658420
CAS No.: 899351-50-9
M. Wt: 537.67
InChI Key: NLXCRAUGERDXIY-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzamide core substituted with a butyl(methyl)sulfamoyl group at the 4-position and a phenylsulfamoyl moiety linked to a 5-ethyl-1,3,4-thiadiazol-2-yl heterocycle. The ethyl substitution on the thiadiazole ring and the butyl(methyl)sulfamoyl group distinguish it from related compounds, influencing properties such as solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S3/c1-4-6-15-27(3)35(31,32)19-11-7-16(8-12-19)21(28)23-17-9-13-18(14-10-17)34(29,30)26-22-25-24-20(5-2)33-22/h7-14H,4-6,15H2,1-3H3,(H,23,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXCRAUGERDXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the sulfonamide groups, and the incorporation of the thiadiazole ring. Common synthetic routes may involve:

    Formation of Benzamide Core: This can be achieved through the reaction of aniline derivatives with benzoyl chloride under basic conditions.

    Introduction of Sulfonamide Groups: Sulfonamide groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Incorporation of Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiadiazole moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C22H27N5O5S3C_{22}H_{27}N_{5}O_{5}S_{3}, with a molecular weight of approximately 537.7 g/mol. The compound features multiple functional groups, including sulfamoyl and thiadiazol, which contribute to its biological activity and interaction with biological targets.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with sulfamoyl groups have been studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens, including resistant strains. This suggests potential use in developing new antibiotics or adjunct therapies for infections .
  • Cancer Therapy : The incorporation of thiadiazole moieties in drug design has been linked to enhanced anticancer activity. Studies have shown that compounds with structural similarities can inhibit specific cancer cell lines, indicating that this compound may serve as a lead structure for developing novel anticancer agents .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for various enzymes involved in disease pathways. For instance, benzamide derivatives have been explored as inhibitors for dihydrofolate reductase, an enzyme critical in cancer metabolism . This positions the compound as a candidate for further evaluation in enzyme inhibition studies.

Agricultural Chemistry

  • Pesticide Development : The compound's structural features align with those of known pesticides, particularly in its ability to disrupt biological functions in pests. Research into similar sulfamoyl compounds has demonstrated efficacy against agricultural pests, suggesting that this compound could be developed into a safe and effective pesticide .
  • Herbicide Potential : Investigations into herbicidal properties of related compounds indicate that they can inhibit plant growth by interfering with specific metabolic pathways. This raises the possibility of utilizing this compound in developing herbicides that target unwanted vegetation without harming crops .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of sulfamoyl compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications increased potency significantly compared to standard antibiotics, suggesting that the compound could be optimized for improved antimicrobial activity .

Case Study 2: Anticancer Activity

A series of synthesized thiadiazole-benzamide derivatives were evaluated for their anticancer properties against various cell lines. The results indicated that compounds similar to 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide exhibited IC50 values in the low micromolar range, demonstrating considerable promise as anticancer agents .

Case Study 3: Enzyme Inhibition Mechanism

Research on benzamide derivatives has highlighted their role as inhibitors of dihydrofolate reductase. The mechanism involves competitive inhibition where these compounds bind to the active site of the enzyme, preventing substrate access and leading to decreased folate synthesis essential for cell proliferation .

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

  • 5-Ethyl-1,3,4-thiadiazole : Enhances lipophilicity compared to methyl-substituted analogs (e.g., sulfamethizole, which has a 5-methyl group) .
  • Dual sulfamoyl linkages : May enhance hydrogen-bonding interactions with biological targets.

Comparative Analysis of Analogues

The table below highlights structural and physicochemical differences with similar compounds:

Compound Name Molecular Formula Heterocycle Sulfamoyl Substituents Molar Mass (g/mol) Key Features
Target Compound Not explicitly provided 1,3,4-thiadiazol-2-yl Butyl, methyl ~600 (estimated) Ethyl-thiadiazole enhances lipophilicity; dual sulfamoyl groups .
Sulfamethizole Impurity (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]}phenyl)sulfamoyl)phenyl]amine) C16H16N6O4S3 1,3,4-thiadiazol-2-yl Methyl, phenyl 452.52 Methyl-thiadiazole; phenyl group may introduce π-π interactions.
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide C24H20N4O4S2 1,3,4-thiadiazol-2-yl Ethyl, benzoyl 492.57 Benzoyl group increases aromaticity; higher molar mass.
4-(butyl-methyl-sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide C16H22N4O4S 1,3,4-oxadiazol-2-yl Butyl, methyl 390.43 Oxadiazole replaces thiadiazole; oxygen may reduce polarizability.
4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide C20H22N4O5S 1,3,4-oxadiazol-2-yl Benzyl, ethyl 430.47 Methoxymethyl group improves solubility; benzyl enhances aromatic bulk.

Physicochemical Properties

  • Lipophilicity : The 5-ethyl-thiadiazole and butyl(methyl)sulfamoyl groups likely increase logP compared to methyl-substituted analogs (e.g., sulfamethizole) .
  • Solubility : Polar sulfamoyl groups may counterbalance hydrophobic alkyl chains, but solubility is expected to be lower than oxadiazole-containing analogs (e.g., ) due to thiadiazole’s reduced hydrogen-bonding capacity .
  • Metabolic Stability : Ethyl groups on heterocycles often prolong half-life compared to methyl, as seen in sulfamethizole derivatives .

Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a complex molecule that incorporates a thiadiazole moiety, which has been associated with a variety of biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4O4S2C_{15}H_{20}N_{4}O_{4}S_{2} with a molecular weight of approximately 384.5 g/mol. The structure features a thiadiazole ring, which is known for its biological significance due to the presence of sulfur and nitrogen atoms that facilitate various interactions in biological systems.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of thiadiazole are effective against pathogens such as Staphylococcus aureus, Shigella flexneri, and Candida albicans . The compound's structure may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them potential candidates for treating inflammatory diseases.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been documented in various studies. The compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression. For example, certain thiadiazole derivatives have shown efficacy against breast cancer and leukemia cell lines .

Case Studies and Research Findings

StudyCompound TestedBiological Activity ObservedReference
1Thiadiazole DerivativesAntimicrobial against S. aureus
21,3,4-ThiadiazoleAnti-inflammatory effects in vitro
32-Amino-1,3,4-thiadiazoleInduced apoptosis in cancer cell lines

The biological activity of thiadiazole compounds is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of bacteria and cancer cells.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, affecting replication and transcription processes .

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